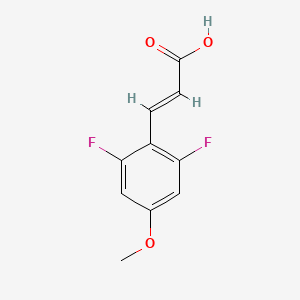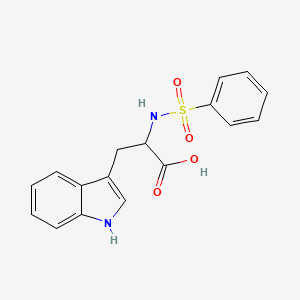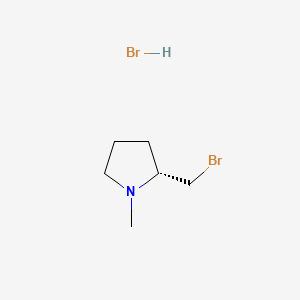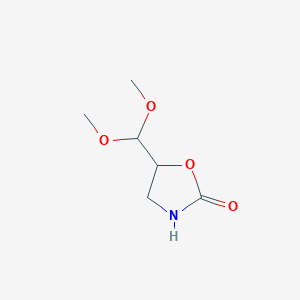
3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another approach involves the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst . These methods provide high yields and are adaptable to various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles under acidic conditions.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogenation reactions where the bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Acetic acid or trifluoroacetic acid as solvents.
Reduction: Hydrogen gas and palladium on carbon as catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various halogenated isoxazole derivatives.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .
Comparison with Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 4-Bromo-5-(2,4-difluorophenyl)isoxazole
- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Uniqueness: 3-(5-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, as it can interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C10H5BrFNO3 |
|---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
FWTMIWNLVWSKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NOC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


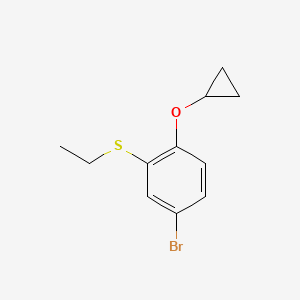
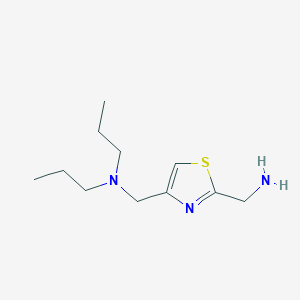
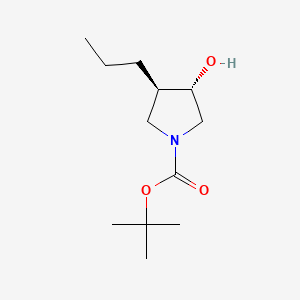
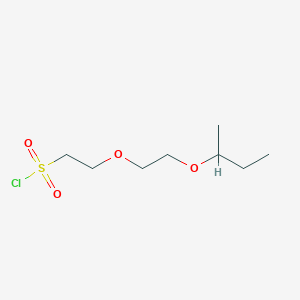
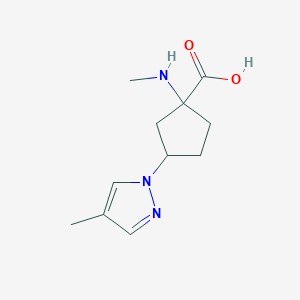

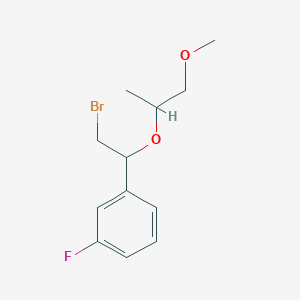
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
